

# chemical structure and properties of haloenol lactones

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## Compound of Interest

Compound Name: *BromoenoL Lactone*

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An In-depth Technical Guide to Haloenol Lactones: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Haloenol lactones are a class of reactive heterocyclic compounds characterized by a lactone ring bearing an exocyclic halo-substituted double bond. Their unique chemical architecture makes them potent, mechanism-based irreversible inhibitors of several key enzymes, positioning them as valuable tools in chemical biology and promising scaffolds for drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of haloenol lactones. It details their mechanism of action against various enzyme targets, summarizes structure-activity relationship data, and provides cited experimental protocols for their synthesis and evaluation.

## Introduction

Lactones, or cyclic esters, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[1][2][3] The introduction of a halogenated enol functionality creates a unique chemical entity known as a haloenol lactone. These compounds function as "suicide inhibitors" or mechanism-based inactivators.[4] An enzyme's catalytic action on the lactone ring unmasks a highly reactive  $\alpha$ -haloketone species, which then rapidly

and irreversibly alkylates a nearby nucleophilic residue within the active site, leading to permanent inactivation.<sup>[4][5]</sup> This high degree of specificity and irreversible mode of action make haloenol lactones particularly interesting for targeting enzymes implicated in various disease states, including cancer, inflammation, and neurodegenerative disorders.

## Chemical Structure and Properties

The core structure of a haloenol lactone consists of a five-membered ( $\gamma$ -butyrolactone) or six-membered ( $\delta$ -valerolactone) ring. Key structural variations that influence their properties include:

- **Ring Size:** Six-membered valerolactones have been shown to be more potent inactivators of enzymes like  $\alpha$ -chymotrypsin compared to their five-membered butyrolactone counterparts.  
<sup>[6]</sup>
- **Halogen Identity:** The nature of the halogen (I, Br, Cl) affects the reactivity of the unmasked  $\alpha$ -haloketone. While bromoenol and iodoenol lactones are commonly synthesized and studied, chloroenol lactones have proven more challenging to prepare via standard halolactonization methods.<sup>[7][8]</sup> The nature of the halogen, however, has been found to have a relatively minor effect on inhibitory potency for certain enzymes.<sup>[6]</sup>
- **Substituents:** Aromatic or other substituents on the lactone ring play a crucial role in binding affinity and selectivity for the target enzyme. For instance,  $\alpha$ -naphthyl-substituted lactones are more effective chymotrypsin inhibitors than phenyl-substituted ones.<sup>[6]</sup>

## Physicochemical Properties

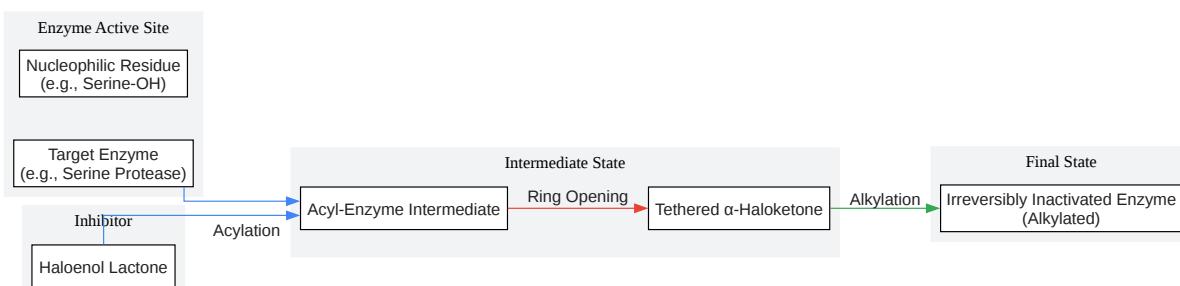
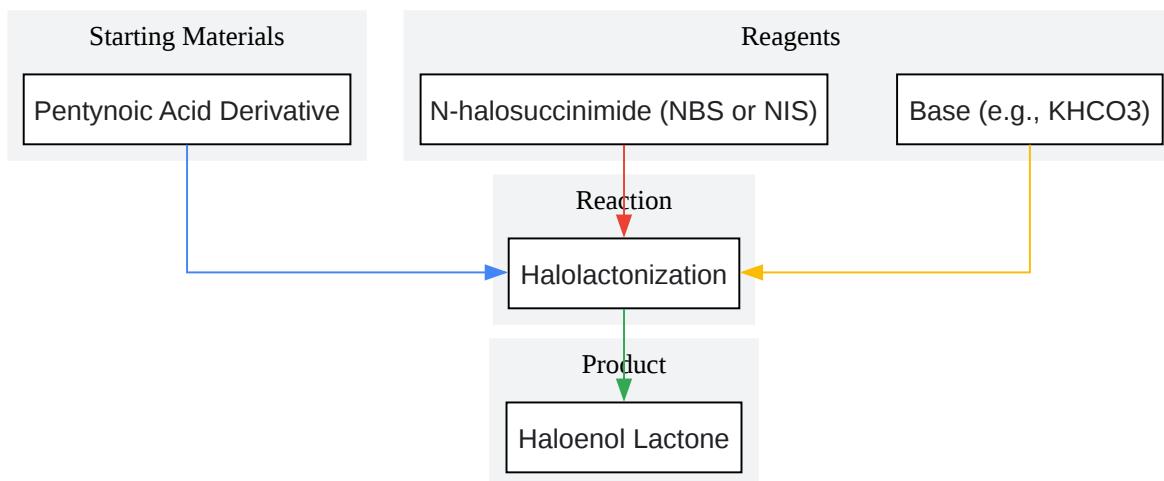
Haloenol lactones are generally stable compounds with a low spontaneous rate of hydrolysis.  
<sup>[6]</sup> Specific properties for a representative **bromoenol lactone** are provided below.

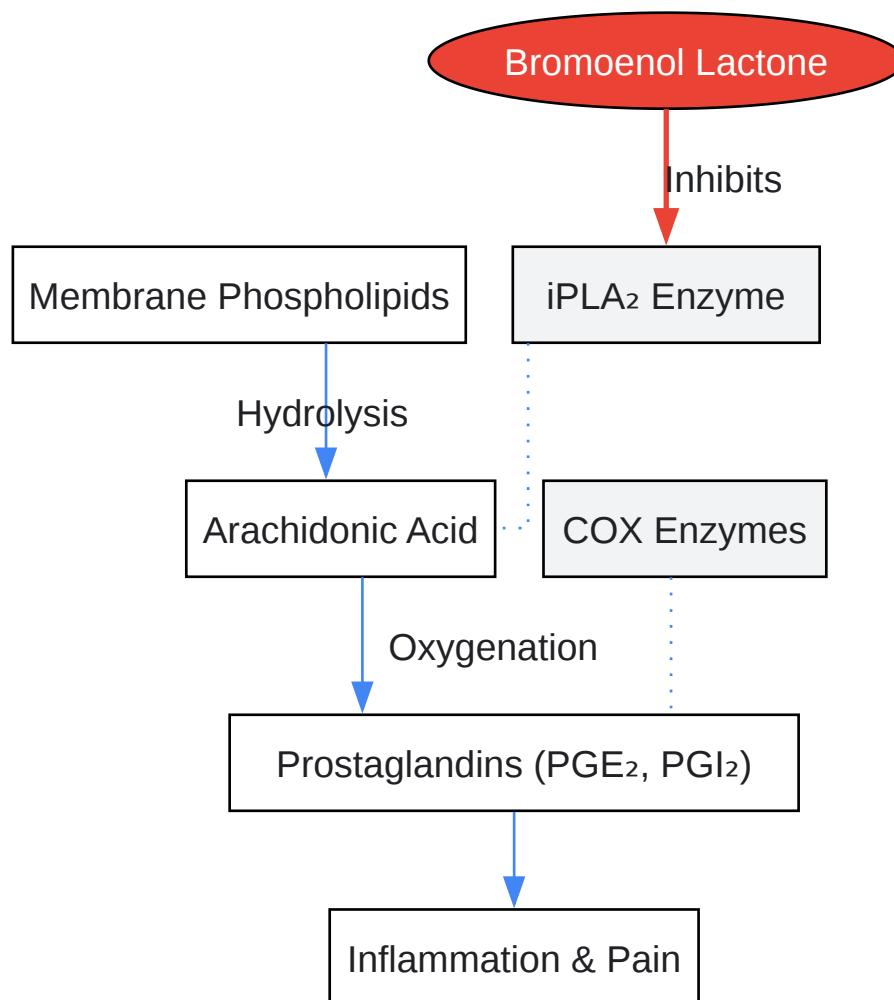
Property	Value	Reference
Compound Name	6(E)- (bromomethylene)tetrahydro-3- (1-naphthalenyl)-2H-pyran-2- one	[9]
Synonyms	Bromoeno1 lactone (BEL), Haloeno1 lactone, HELSS	[9]
CAS Number	88070-98-8	[9]
Molecular Formula	C <sub>16</sub> H <sub>13</sub> BrO <sub>2</sub>	[9]
Molecular Weight	317.2 g/mol	[9]
Solubility (DMSO)	25 mg/mL	[9]
Solubility (Ethanol)	5 mg/mL	[9]
SMILES	Br/C=C1\CCC(C(=O)O\1)c1cc cc2ccccc12	[9]
InChI Key	BYUCSFWXCMTYOI- ZRDIBKRKSA-N	[9]

## Synthesis of Haloeno1 Lactones

The primary method for synthesizing haloeno1 lactones is through the intramolecular halolactonization of appropriate unsaturated carboxylic acids.[8][10] This reaction proceeds via the formation of a halonium ion intermediate from the alkene, which is then attacked by the pendant carboxylate nucleophile to form the lactone ring.[10]

## Logical Workflow for Haloeno1 Lactone Synthesis





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- To cite this document: BenchChem. [chemical structure and properties of haloenol lactones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667914#chemical-structure-and-properties-of-haloenol-lactones]

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